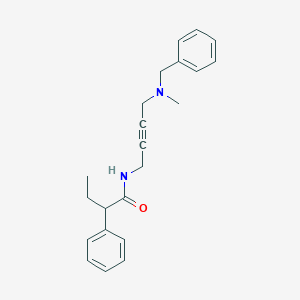
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide” is likely an organic compound containing a benzyl group, a methylamino group, and a phenylbutanamide group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in fields like pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
Anticonvulsant and Neuroprotective Properties:
- A study by Hassan et al. (2012) synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. One compound, in particular, showed promising results as an anticonvulsant and displayed neuroprotective effects by lowering specific biomarkers, indicating potential for similar compounds in these therapeutic areas.
Inhibition of Estrogen Biosynthesis:
- The study by Hartmann and Batzl (1986) focused on derivatives as inhibitors of estrogen biosynthesis. These compounds showed strong in vitro inhibition of human placental aromatase, indicating potential application in the treatment of hormone-dependent breast cancer.
Histone Deacetylase Inhibition:
- Zhou et al. (2008) discussed N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor, exhibiting selective inhibition of certain HDACs, cancer cell growth inhibition, and promising antitumor activity in vivo. This suggests that structurally related compounds might possess similar epigenetic regulatory properties, offering potential applications in cancer therapy.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theDipeptidyl peptidase 4 (DPP-4) enzyme . DPP-4, also known as the T-cell antigen CD26 enzyme, has vital functions such as deactivation of the incretin hormone, which is responsible for insulin catabolism, and hydrolysis of opioid peptides engaged in pain modulation .
Mode of Action
Compounds with similar structures have shown inhibitory potential for the dpp-4 enzyme . The interaction of these compounds with DPP-4 leads to the inhibition of the enzyme, thereby preventing it from carrying out its functions .
Biochemical Pathways
Inhibition of dpp-4 affects the incretin hormone pathway, which plays a crucial role in insulin catabolism . This can have downstream effects on glucose metabolism and pain modulation .
Result of Action
The inhibition of dpp-4 can lead to increased levels of incretin hormones, potentially affecting insulin catabolism and glucose metabolism .
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-21(20-14-8-5-9-15-20)22(25)23-16-10-11-17-24(2)18-19-12-6-4-7-13-19/h4-9,12-15,21H,3,16-18H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSLFSHRUUICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)


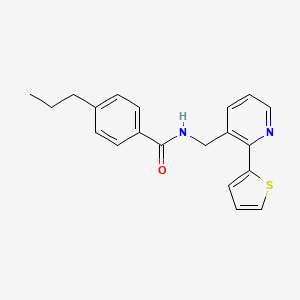
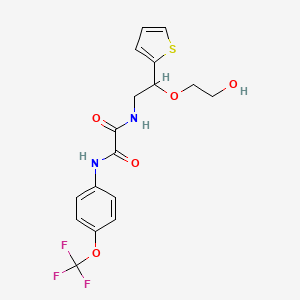
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
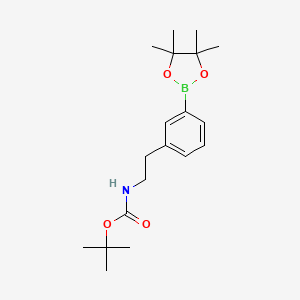
![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)

![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)
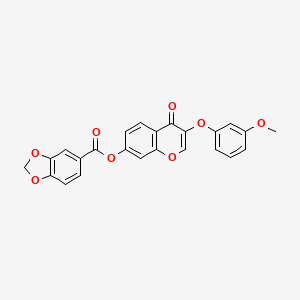
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)